molecular formula C8H4ClNO2S B1593344 5-Chloro-1,3-benzothiazole-2-carboxylic acid CAS No. 3507-53-7

5-Chloro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B1593344
CAS No.: 3507-53-7
M. Wt: 213.64 g/mol
InChI Key: TZCPBIKLIIUHTD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Mode of Action:

While detailed studies on 5-Cl-BTCA are limited, we can speculate based on related benzothiazole compounds. Benzothiazoles often exhibit antibacterial and antitubercular properties. SAR (Structure-Activity Relationship) studies suggest that substituents at specific positions on the benzothiazole ring influence their antibacterial action . For instance, the substitution of nitro or methoxy groups at the 4th position of the phenyl ring enhances antibacterial activity.

Biochemical Analysis

Biochemical Properties

It is known that it acts as a reagent in the preparation of amino acid biarylsulfonamides as metalloproteinase inhibitors. This suggests that it may interact with enzymes and proteins involved in the process of protein degradation.

Molecular Mechanism

It is known to be involved in the synthesis of amino acid biarylsulfonamides, which are inhibitors of metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix proteins, suggesting that this compound may influence cellular processes through its interactions with these enzymes.

Metabolic Pathways

It is known to be involved in the synthesis of amino acid biarylsulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by chlorination and carboxylation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1,3-benzothiazole-2-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPBIKLIIUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650160
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-53-7
Record name 5-Chloro-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3507-53-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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